molecular formula C17H11BrN2O4 B5001852 5-bromo-2-hydroxy-N'-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide

5-bromo-2-hydroxy-N'-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide

Cat. No. B5001852
M. Wt: 387.2 g/mol
InChI Key: BNRZDGMUDQYMFG-UFWORHAWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-2-hydroxy-N'-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide is a chemical compound that belongs to the class of benzohydrazide derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 5-bromo-2-hydroxy-N'-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide is not fully understood. However, it is believed to exert its biological effects through the modulation of various cellular pathways. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its antitumor activity. It has also been suggested that the compound may inhibit the growth of fungi and bacteria by disrupting their cell membrane integrity.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. The compound has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase. It has also been shown to induce oxidative stress and DNA damage in cancer cells, which may contribute to its antitumor activity. In addition, the compound has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-bromo-2-hydroxy-N'-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide in lab experiments is its potent biological activity. The compound has been shown to exhibit potent antitumor, antifungal, and antibacterial activities, which make it a promising candidate for further research. However, one of the limitations of using the compound is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of the compound.

Future Directions

There are several future directions for the research on 5-bromo-2-hydroxy-N'-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide. One potential direction is to investigate the compound's potential as a therapeutic agent for various diseases, such as cancer, fungal infections, and bacterial infections. Another direction is to study the compound's mechanism of action in more detail, in order to identify potential targets for drug development. Additionally, further studies are needed to determine the safety and pharmacokinetics of the compound, in order to facilitate its clinical development.

Synthesis Methods

The synthesis of 5-bromo-2-hydroxy-N'-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide involves the reaction between 5-bromo-2-hydroxybenzohydrazide and 3-formylchromone in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of the target compound. The synthesis method has been optimized to enhance the yield and purity of the product.

Scientific Research Applications

5-bromo-2-hydroxy-N'-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. The compound has been shown to exhibit potent antitumor, antifungal, and antibacterial activities. It has also been investigated for its potential to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase.

properties

IUPAC Name

5-bromo-2-hydroxy-N-[(E)-(4-oxochromen-3-yl)methylideneamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrN2O4/c18-11-5-6-14(21)13(7-11)17(23)20-19-8-10-9-24-15-4-2-1-3-12(15)16(10)22/h1-9,21H,(H,20,23)/b19-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNRZDGMUDQYMFG-UFWORHAWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CO2)C=NNC(=O)C3=C(C=CC(=C3)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)C(=CO2)/C=N/NC(=O)C3=C(C=CC(=C3)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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